(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride
Description
(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a fluorinated pyrimidine derivative with a molecular formula of C₇H₉ClF₂N₃ and a molecular weight of 223.62 g/mol. The compound features a pyrimidine ring substituted at the 4-position with a difluoromethyl group (-CF₂H) and at the 5-position with an aminomethyl moiety, which is protonated as a hydrochloride salt. Fluorinated pyrimidines are widely explored in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding . This compound’s structural uniqueness lies in its difluoromethyl group, which balances lipophilicity and electronic effects compared to other fluorinated analogs.
Properties
Molecular Formula |
C6H8ClF2N3 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
[4-(difluoromethyl)pyrimidin-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)5-4(1-9)2-10-3-11-5;/h2-3,6H,1,9H2;1H |
InChI Key |
WVQXOQWQCPSTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization with Difluoroacetyl Precursors
The pyrimidine core is constructed via cyclization of ethyl 3-(difluoromethyl)-3-hydroxyacrylate with amidine derivatives. For example, ethyl 3-(difluoromethyl)-3-hydroxyacrylate (16 ) reacts with acetamidine hydrochloride under basic conditions to yield 4-(difluoromethyl)pyrimidin-5-ol (9 ). Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, producing 4-(difluoromethyl)-5-chloropyrimidine (10 ).
Key Reaction Conditions :
Direct Difluoromethylation of Preformed Pyrimidines
Alternative approaches introduce the difluoromethyl group via nucleophilic substitution. 5-Bromopyrimidine reacts with sodium difluoromethanesulfinate (DFMS) under copper catalysis to afford 4-(difluoromethyl)pyrimidine derivatives. This method avoids harsh fluorinating agents but requires careful temperature control (60–80°C) to minimize byproducts.
Large-Scale Manufacturing Processes
Kilo-Scale Synthesis from Nitrile Intermediates
A patent-pending route starts with (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ), which undergoes methoxylamine-mediated cyclization followed by zinc reduction. Key steps include:
- Cyclization : Acetic acid, 50°C (7 h), 3 equiv methoxylamine hydrochloride.
- Reduction : Zinc powder, HBr/AcOH, 90°C (15 h), 72% yield.
Process Advantages :
Continuous Flow Amination
Recent advances employ continuous flow reactors for the amination step, reducing reaction time from 12 h to 30 minutes. Using supercritical ammonia and a palladium catalyst, this method achieves 94% conversion with >99% regioselectivity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
- Des-fluoro byproduct : <0.1% (controlled via DFMS stoichiometry).
- Over-chlorinated species : <0.2% (mitigated by POCl₃ excess monitoring).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative with a difluoromethyl group and a methanamine moiety that contributes to its interactions with biological targets. It has garnered interest for its potential biological activities, especially in medicinal chemistry and drug development.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
- Medicine It is investigated for potential use in drug development, specifically in designing new pharmaceuticals.
- Industry It is utilized in producing agrochemicals and other industrial chemicals.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Antiviral Activity It is investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
- Inhibition of Enzymatic Activity The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) which is crucial in lipid signaling.
Structure-Activity Relationship (SAR)
SAR studies have provided insights into how modifications of the compound influence its biological activity:
- The presence of the difluoromethyl group significantly enhances lipophilicity and binding interactions.
- Variations in substituents on the pyrimidine ring affect potency against specific biological targets, indicating that careful design can optimize therapeutic efficacy.
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.
- Antiviral Screening In vitro assays showed that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent.
- Enzyme Inhibition The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride with key analogs, focusing on substituents, physicochemical properties, and biological implications:
Structural and Electronic Differences
- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The difluoromethyl group in the target compound provides weaker electron-withdrawing effects than -CF₃ but better metabolic resistance compared to non-fluorinated analogs. -CF₃ (as in ) enhances binding to hydrophobic pockets but reduces solubility .
- Unsubstituted Pyrimidine (): The lack of fluorination results in faster hepatic clearance and lower logP (~0.5), limiting its utility in CNS-targeted therapies.
Biological Activity
(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the difluoromethyl group and the methanamine moiety, contribute to its lipophilicity and potential interactions with various biological targets.
Chemical Structure
The compound is characterized by:
- Pyrimidine Ring : A six-membered heterocyclic compound containing nitrogen atoms.
- Difluoromethyl Group : Enhances lipophilicity and biological activity.
- Methanamine Moiety : Facilitates interactions with biological molecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances binding affinity to enzymes or receptors, while the methanamine group can participate in various biochemical pathways, modulating physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Antiviral Activity : Investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) which is crucial in lipid signaling .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications of the compound influence its biological activity. Key findings include:
- The presence of the difluoromethyl group significantly enhances lipophilicity and binding interactions.
- Variations in substituents on the pyrimidine ring affect potency against specific biological targets, indicating that careful design can optimize therapeutic efficacy .
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.
-
Antiviral Screening :
- In vitro assays showed that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent.
- Enzyme Inhibition :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
